Methyl 5-bromo-2-(trifluoromethoxy)benzoate
Description
Methyl 5-bromo-2-(trifluoromethoxy)benzoate is a halogenated aromatic ester featuring a bromo substituent at the 5-position and a trifluoromethoxy group at the 2-position of the benzoate ring. It is widely utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing trifluoromethoxy group, which enhances metabolic stability and reactivity . The compound is commercially available in varying quantities (e.g., 1g: €196.00; 5g: €279.00) from suppliers like CymitQuimica and Biopharmacule Speciality Chemicals . Its CAS number, 229980-47-6, distinguishes it from structurally related analogs .
Properties
IUPAC Name |
methyl 5-bromo-2-(trifluoromethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c1-15-8(14)6-4-5(10)2-3-7(6)16-9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAXIDPRPKZATK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455953 | |
| Record name | Methyl 5-bromo-2-(trifluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773874-13-8 | |
| Record name | Methyl 5-bromo-2-(trifluoromethoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773874-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-2-(trifluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-2-(trifluoromethoxy)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-(trifluoromethoxy)benzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Substitution: Formation of substituted benzoates depending on the nucleophile used.
Reduction: Formation of 5-bromo-2-(trifluoromethoxy)benzyl alcohol.
Oxidation: Formation of 5-bromo-2-(trifluoromethoxy)benzoic acid.
Scientific Research Applications
Methyl 5-bromo-2-(trifluoromethoxy)benzoate is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of functional materials with unique properties, such as polymers and liquid crystals.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-(trifluoromethoxy)benzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
Methyl 5-bromo-2-(trifluoromethoxy)benzoate is a compound of interest in medicinal chemistry and agrochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a complex molecular structure characterized by the presence of bromine and trifluoromethoxy groups, which may influence its reactivity and biological interactions. The molecular formula is C₉H₈BrF₃O₂, with a molecular weight of approximately 281.05 g/mol. The trifluoromethoxy group is particularly notable for enhancing lipophilicity, which can affect the compound's pharmacokinetics and interaction with biological targets.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity . Its structural analogs have shown effectiveness against various microbial strains, indicating a potential for further exploration in this area. For instance, compounds with similar halogenated substituents have been documented to possess significant antibacterial properties, suggesting that this compound may also share these characteristics.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties . Research into related benzoate derivatives indicates that such compounds can inhibit inflammatory pathways, potentially through the modulation of cytokine production or the inhibition of specific enzymes involved in inflammatory processes. Further studies are required to elucidate the precise mechanisms by which this compound exerts these effects.
While specific mechanisms of action for this compound are not yet fully understood, it is hypothesized that its interaction with biological targets may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways or inflammatory responses.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways associated with inflammation or microbial resistance .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Methyl 3-bromo-4-(difluoromethoxy)benzoate | 200956-56-5 | 0.90 | Different position of bromine |
| Methyl 4-bromo-2-(trifluoromethoxy)benzoate | 933785-18-3 | 0.87 | Contains trifluoromethoxy instead |
| Methyl 5-bromo-2-methoxybenzoate | 13297188 | 0.84 | Lacks fluorine substituents |
This table highlights how structural variations can influence biological activity and reactivity, emphasizing the uniqueness of this compound due to its specific combination of halogenated substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
